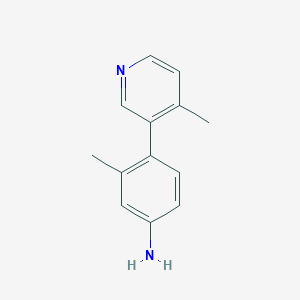![molecular formula C11H15ClO B8692674 8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chlorospiro[45]dec-8-ene-9-carbaldehyde is an organic compound with the molecular formula C11H15ClO It contains a spirocyclic structure, which is a unique feature where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination of Spirocyclic Precursors:
Aldehyde Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromospiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
8-Fluorospiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.
8-Iodospiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
8-chlorospiro[4
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C11H15ClO/c12-10-3-6-11(4-1-2-5-11)7-9(10)8-13/h8H,1-7H2 |
InChI-Schlüssel |
HIORWIVICSJUTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(=C(C2)C=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)
![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)
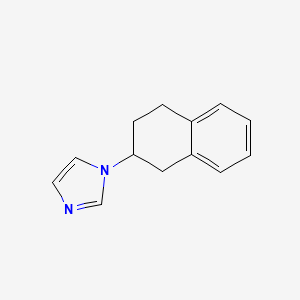

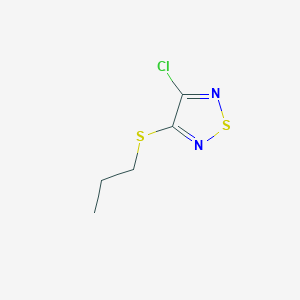

![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
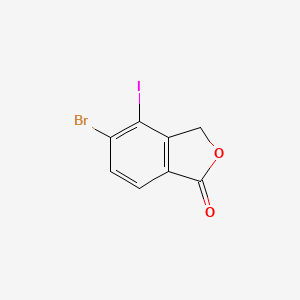
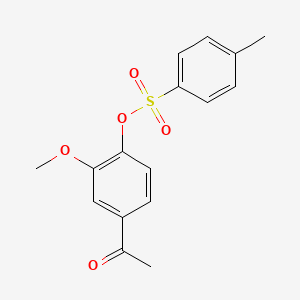
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)

![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
